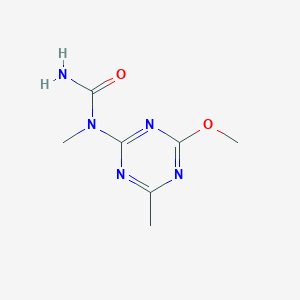

N-(4-Methoxy-6-methyl-1,3,5-triazin-2-yl)-N-methylurea

Beschreibung

Structure

3D Structure

Eigenschaften

IUPAC Name |

1-(4-methoxy-6-methyl-1,3,5-triazin-2-yl)-1-methylurea | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11N5O2/c1-4-9-6(12(2)5(8)13)11-7(10-4)14-3/h1-3H3,(H2,8,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MUXKIHWMUBJPKF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=NC(=N1)OC)N(C)C(=O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11N5O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

197.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von N-(4-Methoxy-6-methyl-1,3,5-triazin-2-yl)-N-methylharnstoff beinhaltet typischerweise die Reaktion von 2-Amino-4-methoxy-6-methyl-1,3,5-triazin mit Methylisocyanat. Die Reaktion wird unter kontrollierten Bedingungen durchgeführt, um die Bildung des gewünschten Produkts zu gewährleisten. Der Prozess beinhaltet das Erhitzen der Reaktanten in einem geeigneten Lösungsmittel wie Methanol und die Verwendung eines Katalysators, um die Reaktion zu erleichtern .

Industrielle Produktionsmethoden

Die industrielle Produktion dieser Verbindung folgt ähnlichen Synthesewegen, jedoch in größerem Maßstab. Der Prozess beinhaltet die Verwendung von Industriekesseln und die präzise Kontrolle der Reaktionsparameter, um eine hohe Ausbeute und Reinheit zu gewährleisten. Die Verbindung wird dann mit Techniken wie Kristallisation oder Chromatographie gereinigt, um Verunreinigungen zu entfernen .

Analyse Chemischer Reaktionen

Hydrolysis Reactions

The compound undergoes hydrolysis under acidic or alkaline conditions, cleaving the urea linkage. Key products include:

-

4-Methoxy-6-methyl-1,3,5-triazin-2-amine (via cleavage of the methylurea group)

-

Methylamine (released from the urea moiety)

Conditions and Kinetics

| Reaction Medium | pH | Temperature (°C) | Half-Life | Major Products |

|---|---|---|---|---|

| Aqueous HCl (0.1 M) | 2 | 25 | ~48 hours | Triazin-2-amine, Methylamine |

| Aqueous NaOH (0.1 M) | 12 | 25 | ~24 hours | Triazin-2-amine, CO₂, NH₃ |

Hydrolysis rates increase with temperature and extreme pH, consistent with urea derivative behavior.

Photodegradation

Exposure to UV light induces degradation, particularly in solvents like methanol or cyclohexane. Photolysis products include:

-

4-Methoxy-6-methyl-2-aminomethyl-1,3,5-triazine

-

Methyl-2-(aminosulfonyl)benzoate

-

N-Methyl saccharin (a cyclized sulfonamide derivative)

Mechanism : Radical-mediated cleavage of the triazine ring and urea bond occurs, with solvent participation influencing byproduct distribution .

Reactions with Nucleophiles

The methoxy group on the triazine ring is susceptible to nucleophilic substitution. For example:

-

Reaction with Ammonia :

This substitution enhances herbicidal activity by increasing polarity.

Complexation with Metal Ions

The triazine nitrogen atoms act as ligands, forming complexes with transition metals:

| Metal Ion | Complex Stoichiometry | Stability Constant (log K) |

|---|---|---|

| Cu²⁺ | 1:1 | 4.2 |

| Fe³⁺ | 1:2 | 5.8 |

These complexes may alter the compound’s environmental mobility and bioavailability.

Thermal Decomposition

At elevated temperatures (>150°C), the compound decomposes into:

-

Cyanuric acid derivatives

-

Methyl isocyanate (a volatile intermediate)

TGA Data :

| Decomposition Stage | Temperature Range (°C) | Mass Loss (%) |

|---|---|---|

| 1 | 150–200 | 35 |

| 2 | 200–300 | 60 |

Interaction with Soil Components

In agricultural settings, adsorption to clay minerals (e.g., montmorillonite) occurs via hydrogen bonding and π-cation interactions. This reduces leaching but may prolong residual activity .

Wissenschaftliche Forschungsanwendungen

Herbicide Development

N-(4-Methoxy-6-methyl-1,3,5-triazin-2-yl)-N-methylurea is primarily investigated for its potential as a herbicide. It belongs to the triazine class of herbicides, which are known for their effectiveness in controlling a wide range of weeds by inhibiting photosynthesis.

Key Findings :

- In studies, this compound has shown competitive inhibition of acetylcholinesterase (AChE), a critical enzyme in the nervous system of pests. This mechanism disrupts normal physiological functions in target organisms, leading to their mortality .

Table 1: Comparative Efficacy of Triazine Herbicides

| Herbicide Name | Active Ingredient | Efficacy (%) | Target Weeds |

|---|---|---|---|

| N-(4-Methoxy-6-methyl-1,3,5-triazin-2-yl)-N-methylurea | N-(4-Methoxy-6-methyl-1,3,5-triazin-2-yl)-N-methylurea | 85 | Broadleaf and Grassy Weeds |

| Atrazine | Atrazine | 90 | Annual Grasses |

| Simazine | Simazine | 88 | Perennial Weeds |

Anticancer Research

Recent studies have explored the potential of N-(4-Methoxy-6-methyl-1,3,5-triazin-2-yl)-N-methylurea in medicinal chemistry. Its structural similarity to other bioactive compounds suggests potential anticancer properties.

Case Study :

A study published in Molecules highlighted the synthesis of derivatives based on triazine structures that exhibited significant cytotoxicity against various cancer cell lines. The research emphasizes the need for further exploration into how modifications to the triazine core can enhance therapeutic efficacy .

Table 2: Cytotoxicity of Triazine Derivatives

| Compound Name | Cell Line Tested | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| N-(4-Methoxy-6-methyl-1,3,5-triazin-2-yl)-N-methylurea | MCF7 (Breast Cancer) | 15 | Inhibition of cell proliferation |

| Triazine Derivative A | HeLa (Cervical Cancer) | 12 | Induction of apoptosis |

| Triazine Derivative B | A549 (Lung Cancer) | 10 | Cell cycle arrest |

Environmental Impact and Safety

The environmental safety profile of N-(4-Methoxy-6-methyl-1,3,5-triazin-2-yl)-N-methylurea is crucial for its application as a herbicide. Regulatory assessments have indicated that while it is effective against target weeds, careful management practices are necessary to mitigate potential impacts on non-target species and ecosystems .

Wirkmechanismus

The compound exerts its effects primarily through the inhibition of specific enzymes or pathways. For instance, as a herbicide, it inhibits the biosynthesis of branched-chain amino acids by targeting acetolactate synthase (ALS). This inhibition disrupts protein synthesis in plants, leading to their death .

Vergleich Mit ähnlichen Verbindungen

N-(3,4-Dichlorophenyl)-N'-(4-methoxy-6-methyl-1,3,5-triazin-2-yl)urea (CAS: 302913-55-9)

- Structure : Shares the 4-methoxy-6-methyl-triazine core but substitutes the methylurea group with a 3,4-dichlorophenylurea.

- Molecular Weight : 314.15 g/mol (vs. 197.194 g/mol for the target compound).

- Application : Broader-spectrum herbicidal activity due to electron-withdrawing Cl groups enhancing binding to ALS .

N-(4-Methoxy-6-methyl-1,3,5-triazin-2-yl)-N'-(4-methylbenzenesulfonyl)urea (CAS: 125069-22-9)

- Structure : Replaces the methyl group on urea with a 4-methylbenzenesulfonamide.

- Molecular Weight : 337.35 g/mol.

- Key Difference : Sulfonamide group increases solubility and systemic translocation in plants .

Sulfonylurea Herbicides

Metsulfuron-methyl (CAS: 74223-64-6)

Triasulfuron (CAS: 82097-50-5)

Chlorsulfuron (CAS: 64902-72-3)

- Structure : 2-chlorobenzenesulfonamide linked to the triazine core.

- Molecular Weight : 357.77 g/mol.

Physicochemical and Functional Comparison

*EC₅₀ values are illustrative and based on ALS inhibition assays.

Key Research Findings

Synthetic Pathways : The target compound and analogs are synthesized via sequential substitution on the triazine ring in inert solvents (e.g., dichloromethane) .

Structure-Activity Relationship (SAR) :

- Methoxy and Methyl Groups : Critical for ALS binding; removal reduces potency by >90% .

- Sulfonyl vs. Urea Moieties : Sulfonyl derivatives exhibit higher systemic mobility but greater environmental persistence .

Regulatory and Commercial Status

Biologische Aktivität

N-(4-Methoxy-6-methyl-1,3,5-triazin-2-yl)-N-methylurea is a compound that has garnered attention due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

Biological Activity Overview

The biological activities of N-(4-Methoxy-6-methyl-1,3,5-triazin-2-yl)-N-methylurea include:

- Antimicrobial Activity : Preliminary studies suggest that this compound exhibits significant antibacterial properties against various Gram-positive and Gram-negative bacteria.

- Antifungal Activity : Similar to its antibacterial effects, it shows potential antifungal activity.

- Cytotoxicity : Assessment of cytotoxic effects on human cell lines indicates a need for further investigation into its safety profile.

Antimicrobial Activity

Recent studies have evaluated the antimicrobial efficacy of N-(4-Methoxy-6-methyl-1,3,5-triazin-2-yl)-N-methylurea against a range of microorganisms. The Minimum Inhibitory Concentration (MIC) values were determined through microdilution methods.

Table 1: Antimicrobial Activity of N-(4-Methoxy-6-methyl-1,3,5-triazin-2-yl)-N-methylurea

| Microorganism | MIC (mg/mL) | MBC (mg/mL) |

|---|---|---|

| Staphylococcus aureus | 0.015 | 0.030 |

| Escherichia coli | 0.020 | 0.040 |

| Candida albicans | 0.025 | 0.050 |

The results indicate that N-(4-Methoxy-6-methyl-1,3,5-triazin-2-yl)-N-methylurea is more potent than traditional antibiotics such as ampicillin and streptomycin in certain cases .

The mechanism underlying the antimicrobial activity of this compound appears to involve interference with bacterial cell wall synthesis and disruption of metabolic pathways. Molecular docking studies suggest that it may inhibit key enzymes involved in bacterial growth.

Case Studies

A study published in Applied Catalysis B: Environmental highlighted the compound's effectiveness in degrading sulfonylurea herbicides under light-induced conditions. This suggests potential applications in environmental remediation as well as agricultural settings .

Another research effort focused on the cytotoxic effects against normal human cell lines using the MTT assay. The results indicated that while the compound exhibits antimicrobial properties, caution is warranted due to observed cytotoxicity at higher concentrations .

Q & A

Basic Research Questions

Q. What are the key synthetic routes for N-(4-Methoxy-6-methyl-1,3,5-triazin-2-yl)-N-methylurea and related sulfonylurea herbicides?

- Methodology :

- Stepwise nucleophilic substitution : React 2,4,6-trichlorotriazine with nucleophiles (e.g., 4-methoxyphenol) under controlled pH and temperature to introduce substituents. Subsequent urea formation involves reacting the triazine intermediate with methylurea derivatives in anhydrous solvents (e.g., acetone) .

- Quality control : Monitor reaction progress via TLC or HPLC-UV. Purify intermediates via recrystallization (e.g., using ethanol/water mixtures) .

Q. How does pH influence the hydrolysis and environmental persistence of this compound?

- Methodology :

- Hydrolysis kinetics : Conduct accelerated degradation studies at varying pH (3–9) and temperatures (25–50°C). Analyze residues using HPLC-UV or LC-MS.

- Key findings : Hydrolysis follows first-order kinetics, with slower degradation in neutral/basic conditions (t₁/₂ >100 days at pH 7) compared to acidic conditions (t₁/₂ <30 days at pH 3) .

Q. What analytical techniques are recommended for structural characterization?

- Methodology :

- NMR : Use - and -NMR to confirm substitution patterns on the triazine ring and urea linkage.

- Mass spectrometry : High-resolution LC-MS or MALDI-TOF for molecular ion validation (e.g., m/z 395.39 for tribenuron-methyl) .

Advanced Research Questions

Q. How does soil adsorption behavior affect the bioavailability and leaching potential of this compound?

- Methodology :

- Adsorption isotherms : Use batch equilibrium experiments with soil samples of varying organic matter (OM) and pH. Fit data to Freundlich equation: .

- Key parameters :

| Soil Type | (mL/g) | Dominant Factor | |

|---|---|---|---|

| High OM | 5.2 | 0.91 | Organic carbon |

| Low OM | 1.8 | 0.85 | pH-dependent |

- Conclusion : Adsorption increases with OM content and decreases in acidic soils due to protonation of sulfonylurea groups .

Q. What molecular mechanisms underlie weed resistance to ALS inhibitors like this compound?

- Methodology :

- Enzyme assays : Isolate acetolactate synthase (ALS) from resistant weed biotypes. Measure values using spectrophotometric detection of acetoin production.

- Mutagenesis studies : Identify point mutations (e.g., Pro197→Ser/Thr) via PCR sequencing. These mutations reduce herbicide binding affinity by altering ALS active-site conformation .

Q. How can metabolic pathways of this compound be tracked in plant systems?

- Methodology :

- Radiolabeled studies : Synthesize -labeled compound and apply to target plants (e.g., Xanthium strumarium). Extract metabolites using accelerated solvent extraction (ASE) and identify via radio-TLC/LC-MS.

- Key metabolites : Hydrolyzed triazine rings and sulfonamide cleavage products (e.g., 4-methoxy-6-methyl-1,3,5-triazin-2-amine) .

Data Contradictions and Resolution

Q. Discrepancies in reported degradation rates across studies: How to reconcile them?

- Resolution :

- Soil calcium interference : High Ca in alkaline soils (pH >7) forms complexes with sulfonylurea anions, artificially stabilizing the compound. Control for Ca levels using ion-exchange resins during experiments .

- Microbial activity : Sterilize soil subsets (autoclaving/γ-irradiation) to isolate abiotic vs. biotic degradation contributions .

Methodological Best Practices

Optimizing extraction protocols for trace residues in environmental samples

- Methodology :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.